(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463,53 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-D-4,4’-Biphenylalanine, also known as Fmoc-D-Bip-OH or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1’-biphenyl]-4-yl)propanoic acid, is a derivative of phenylalanine Similar compounds, such as fmoc-phenylalanine (fmoc-f), have been found to exhibit antimicrobial properties, specifically against gram-positive bacteria .
Mode of Action
It is known that fmoc-amino acids (fmoc-aa), including fmoc-phenylalanine, exhibit antibacterial activity due to their surfactant properties . Surfactants are known to disrupt bacterial membranes, which may explain the antibacterial activity of these compounds .
Biochemical Pathways
It is known that fmoc-amino acids can self-assemble into hydrogels under physiological conditions . This property could potentially affect various biochemical pathways, particularly those involved in bacterial growth and biofilm formation .
Result of Action
Similar compounds, such as fmoc-phenylalanine, have been found to inhibit biofilm formation in staphylococcus aureus and pseudomonas aeruginosa, and even eradicate already formed biofilms .
Action Environment
The action of Fmoc-D-4,4’-Biphenylalanine can be influenced by various environmental factors. For instance, the self-assembly of Fmoc-amino acids into hydrogels is known to depend on the experimental conditions used during preparation . Additionally, the antibacterial activity of these compounds may be influenced by factors such as the presence of other substances, pH, and temperature .
Biochemical Analysis
Biochemical Properties
Fmoc-D-4,4’-Biphenylalanine is known for its ability to self-assemble into hydrogels under physiological conditions . The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, depend on the experimental conditions used during preparation .
Cellular Effects
Fmoc-D-4,4’-Biphenylalanine has shown antibacterial activity against Gram-positive bacteria . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills Gram-positive bacteria .
Molecular Mechanism
The mechanism of action of Fmoc-D-4,4’-Biphenylalanine is related to its surfactant-like properties . It can form micelles at concentrations equivalent to its minimum bactericidal concentration . These micelles can interact with bacterial cells, leading to changes in cell function .
Temporal Effects in Laboratory Settings
The effects of Fmoc-D-4,4’-Biphenylalanine can change over time in laboratory settings . The stability and degradation of the compound, as well as its long-term effects on cellular function, are influenced by factors such as pH and the presence of other solvents .
Dosage Effects in Animal Models
For example, Fmoc-phenylalanine has been shown to reduce bacterial load in skin wound infections in mice .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGACONKQRJFGX-MUUNZHRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133710 | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501133710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-38-1 | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205526-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501133710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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